![molecular formula C18H23N3O B2502395 3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one CAS No. 731815-80-8](/img/no-structure.png)

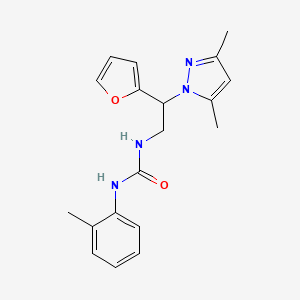

3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

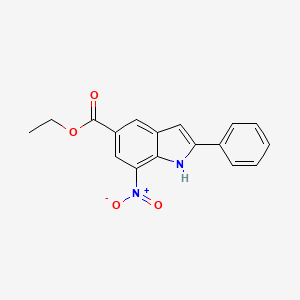

The compound of interest, 3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one, is a derivative of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane. This core structure is a bicyclic amine that has been the subject of various synthetic efforts due to its potential biological activities, including hypotensive effects and interactions with the GABA receptor .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from readily available precursors. For instance, the preparation of 3-azabicyclo[3.3.0]oct-5-en-7-ones was achieved using cobalt-propargyl alcohol complexes and allyl amides through Nicholas reaction followed by Pauson-Khand cyclization . Similarly, glycinamides, amides, and diamines derivatives were synthesized from the same bicyclic amine, indicating the versatility of this scaffold in generating a variety of functionalized compounds . The synthesis of enantiopure 6-amino-3-alkyl-3-azabicyclo[3.2.1]octane-6-carboxylic acids was accomplished in a single step, showcasing the efficiency of modern synthetic methods .

Molecular Structure Analysis

The molecular structure of derivatives of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane is characterized by the presence of a bicyclic ring system that can be functionalized at various positions to yield compounds with different biological activities. The stereochemistry of these compounds is crucial, as enantiomerically pure compounds have been synthesized and used as chiral templates or chiral photocatalysts .

Chemical Reactions Analysis

The bicyclic amine core is amenable to various chemical reactions. For example, the Nicholas reaction and Pauson-Khand cyclization are key steps in constructing the bicyclic framework . The compounds can also undergo Michael-type additions to form 2-azabicyclo[3.2.1]oct-3-enes, demonstrating the reactivity of the double bond in the ring system . Furthermore, the presence of functional groups such as amides and amines allows for further derivatization and exploration of biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of multiple chiral centers can lead to a variety of stereoisomers with different physical properties, such as solubility and melting points. The bicyclic ring system imparts rigidity to the molecule, which can affect its binding to biological targets. The synthesis of enantiomerically pure compounds is particularly important in this context, as it allows for the investigation of the role of chirality in biological activity .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

- The compound has been involved in chemical reactions such as the reduction of 6-hydroxyimino derivatives and nitrosation processes, leading to the synthesis of various bicyclic and tricyclic compounds. These reactions are important for the development of new chemical entities with potential applications in various fields, including medicinal chemistry and material science (Bondavalli, Ranise, Schenone, & Lanteri, 1978).

Pharmaceutical Research

- Derivatives of this compound have been synthesized and evaluated for their hypotensive activities, indicating potential applications in the development of new therapeutic agents for cardiovascular diseases (Ranise et al., 1983). Another study also reports the synthesis of similar derivatives with observed effects on heart rate and antiarrhythmic activities (Mariani et al., 1983).

Development of Nicotinic Acetylcholine Receptor Agonists

- Research has also been conducted on the preparation of novel azabicyclic amines derived from this compound for potential use in treating cognitive deficits in schizophrenia, showing significant activity in α7 nicotinic acetylcholine receptor assays (Walker, Acker, Jacobsen, & Wishka, 2008).

Synthesis of Heterocyclic Compounds

- The compound is also used in the synthesis of functionally substituted heteroanalogs of bicyclic compounds, which possess a broad spectrum of useful properties. These synthesized compounds can serve as biologically active substances (Baeva, Fatykhov, Galkin, & Lyapina, 2014).

Antibacterial Research

- In antibacterial research, derivatives of this compound have been prepared and evaluated for their activity against various Gram-negative and Gram-positive organisms. These studies are crucial for the development of new antibacterial agents (Kiely et al., 1991).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one' involves the reaction of 1,2-dihydroquinoxaline-2,3-dione with 1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-amine in the presence of a suitable reagent.", "Starting Materials": [ "1,2-dihydroquinoxaline-2,3-dione", "1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-amine" ], "Reaction": [ "To a solution of 1,2-dihydroquinoxaline-2,3-dione (1.0 g, 6.0 mmol) in dry THF (10 mL) under nitrogen, 1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-amine (1.5 g, 9.0 mmol) and NaH (0.24 g, 6.0 mmol) were added.", "The reaction mixture was stirred at room temperature for 24 h.", "The reaction was quenched with water (10 mL) and extracted with ethyl acetate (3 x 10 mL).", "The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure.", "The crude product was purified by column chromatography on silica gel using ethyl acetate/hexanes (1:1) as the eluent to afford the desired product as a white solid (1.2 g, 80% yield)." ] } | |

CAS-Nummer |

731815-80-8 |

Produktname |

3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one |

Molekularformel |

C18H23N3O |

Molekulargewicht |

297.402 |

IUPAC-Name |

3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)-1H-quinoxalin-2-one |

InChI |

InChI=1S/C18H23N3O/c1-17(2)8-12-9-18(3,10-17)11-21(12)15-16(22)20-14-7-5-4-6-13(14)19-15/h4-7,12H,8-11H2,1-3H3,(H,20,22) |

InChI-Schlüssel |

SIHAQNJUPWOXJI-UHFFFAOYSA-N |

SMILES |

CC1(CC2CC(C1)(CN2C3=NC4=CC=CC=C4NC3=O)C)C |

Löslichkeit |

soluble |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2502316.png)

![N-cycloheptyl-1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2502320.png)

![Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2502327.png)

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2502329.png)

![1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea](/img/structure/B2502333.png)

![2-[(3-methoxyphenyl)methanesulfinyl]-1H-1,3-benzodiazol-6-amine dihydrochloride](/img/structure/B2502335.png)